Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate (Compound ID: G225-0004) is a sulfonamide-substituted thiophene derivative with the molecular formula C₁₃H₁₃NO₄S₂ and a molecular weight of 311.38 g/mol . Its structure features a thiophene ring substituted at position 3 with a sulfamoyl group linked to a 2-methylphenyl moiety and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-5-3-4-6-10(9)14-20(16,17)11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJQNWOGHVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methylphenyl group in G225-0004 is electron-donating, enhancing the electron density of the sulfamoyl group. In contrast, the 2,5-dichlorophenyl substituent in G225-0572 introduces electron-withdrawing effects, which may increase electrophilic reactivity .
- Solubility and Lipophilicity: The isopentylamino substituent in compound 10h increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The simpler methanesulfonamido group in results in lower molecular weight and higher polarity, likely improving solubility in polar solvents.
Biological Activity
Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound characterized by a thiophene ring and a sulfamoyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, synthesis, and applications.
- Molecular Formula : CHNOS
- Molecular Weight : 444.5 g/mol
- CAS Number : 895264-07-0
The compound's structure, featuring a thiophene ring and a sulfamoyl group, suggests potential interactions with various biological targets, which may enhance its therapeutic efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The thiophene moiety may enhance lipophilicity, facilitating better membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.
Anticancer Activity
A study focusing on structurally related compounds reported varying degrees of anticancer activity against different cell lines. For example:
- IC values for certain derivatives ranged from 9.3 nM to 77.4 nM in inhibiting cancer cell growth, indicating strong potential for this compound in cancer therapy .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Enzyme Inhibition :
-
Antimicrobial Evaluation :
- In vitro tests revealed that thiophene-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be an effective antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Ring : Starting materials undergo cyclization reactions to form the thiophene structure.
- Sulfamoylation : The introduction of the sulfamoyl group is achieved through reactions with sulfonamide derivatives under controlled conditions.
- Esterification : Finally, the carboxylic acid is esterified using methanol or another alcohol to yield the final product.
Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Research : In studies focusing on enzyme interactions and cellular mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
